molecular formula C12H13N3O4 B3259097 1-methyl-5-nitro-2-Benzimidazolebutyric acid CAS No. 31349-48-1

1-methyl-5-nitro-2-Benzimidazolebutyric acid

Cat. No.: B3259097
CAS No.: 31349-48-1
M. Wt: 263.25 g/mol
InChI Key: SWYGVZPCQZGGPU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-14-10-6-5-8(15(18)19)7-9(10)13-11(14)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGVZPCQZGGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-5-nitro-2-Benzimidazolebutyric acid typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-5-nitro-2-Benzimidazolebutyric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, methyl iodide for alkylation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-nitro-2-Benzimidazolebutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-2-Benzimidazolebutyric acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Methyl-5-nitro-2-benzimidazolebutyric acid
  • CAS Registry Number : 31349-48-1
  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.09 g/mol
  • Structural Features : A benzimidazole core substituted with a methyl group at position 1, a nitro group at position 5, and a butyric acid chain at position 2 .

Applications : Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties. The butyric acid moiety in this compound may enhance solubility or bioavailability compared to simpler benzimidazoles .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with this compound:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound 31349-48-1 C₁₂H₁₃N₃O₄ 263.09 -NO₂, -CH₃, -CH₂CH₂CH₂COOH Polar due to carboxylic acid; potential for hydrogen bonding .
2-Methylamino-5-nitroaniline 41939-61-1 C₇H₉N₃O₂ 167.07 -NO₂, -NHCH₃ Smaller aromatic amine; limited solubility in water .
4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride - C₁₆H₂₁N₃O₃·HCl 339.82 -Morpholino, -CH₃, -CH₂CH₂CH₂COOH Enhanced solubility in acidic conditions due to morpholino and hydrochloride salt .
1-[(tert-Butoxycarbonyl)]benzimidazole-5-carboxylic acid 400653-36-3 C₁₄H₁₅N₃O₄ 289.29 -BOC, -COOH Protected carboxylate; used as a synthetic intermediate or analytical standard .
This compound ethyl ester - C₁₄H₁₇N₃O₂ 263.31 -NO₂, -CH₃, -CH₂CH₂CH₂COOCH₂CH₃ Increased lipophilicity; potential prodrug form .

Functional Group Analysis

  • Nitro Group (-NO₂): Present in both this compound and 2-methylamino-5-nitroaniline. The nitro group enhances electrophilicity, influencing reactivity in substitution or reduction reactions .
  • Carboxylic Acid (-COOH) : The butyric acid chain in the target compound contrasts with the ethyl ester analog. The free -COOH group improves aqueous solubility but may reduce membrane permeability compared to the ester .
  • Morpholino Substituent: In 4-(1-methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid, the morpholino group introduces a tertiary amine, enhancing solubility in acidic environments and altering pharmacokinetics .

Biological Activity

1-Methyl-5-nitro-2-benzimidazolebutyric acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its pharmacological properties. The presence of a nitro group enhances its potential biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, forming reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.
  • Enzyme Interaction : The benzimidazole core can bind to specific enzymes and receptors, modulating their activity and influencing various biological pathways.

Biological Activities

The compound has shown potential in several areas:

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation. The compound was tested against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells, showing significant cytotoxicity at micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of p53 pathways .

Antimicrobial Studies

In vitro assays revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for various bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Other Benzimidazole Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerNitro group reduction, enzyme modulation
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoateAntianxiety, Anti-inflammatoryBinding to CBRs, enzyme inhibition
BendamustineAnticancerDNA cross-linking, apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-nitro-2-Benzimidazolebutyric acid
Reactant of Route 2
1-methyl-5-nitro-2-Benzimidazolebutyric acid

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